molecular formula C8H9BrN2O B1292494 5-Bromo-N,N-dimethylnicotinamide CAS No. 292170-96-8

5-Bromo-N,N-dimethylnicotinamide

Cat. No.: B1292494
CAS No.: 292170-96-8
M. Wt: 229.07 g/mol
InChI Key: NHTSTHBGCFFUMF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-dimethylnicotinamide involves several steps. One common method includes the bromination of 3-pyridinecarboxamide followed by N,N-dimethylation. The reaction conditions typically involve the use of bromine and a suitable solvent, followed by the addition of dimethylamine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinecarboxamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-N,N-dimethylnicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine: It is studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Bromo-3-pyridinecarboxamide
  • N,N-Dimethyl-3-pyridinecarboxamide

Comparison: 5-Bromo-N,N-dimethylnicotinamide is unique due to the presence of both bromine and N,N-dimethyl groups. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the bromine atom enhances the compound’s reactivity, while the N,N-dimethyl groups increase its lipophilicity and ability to penetrate biological membranes .

Properties

IUPAC Name

5-bromo-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTSTHBGCFFUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634115
Record name 5-Bromo-N,N-dimethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292170-96-8
Record name 5-Bromo-N,N-dimethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (60% in oil) (28 mg) was added to a DMF (2.4 ml) solution containing 5-bromo-N-methylnicotinamide (100 mg), followed by stirring at 45° C. for 1 hour. Methyl iodide (43 μl) was added under ice cooling, followed by stirring at room temperature for 1 hour. A saturated aqueous ammonium chloride solution and ethyl acetate were added to the reaction mixture. The organic layer was collected, washed with saturated saline, and dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure. Hexane was added to the obtained residue, solid matter was collected by filtration, and a white solid of 5-bromo-N,N-dimethylnicotinamide (42 mg) was thus obtained.
Quantity
28 mg
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reactant
Reaction Step One
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2.4 mL
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solvent
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100 mg
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reactant
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43 μL
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Synthesis routes and methods II

Procedure details

into a 100 mL round bottomed flask were added 5-bromonicotinoyl chloride (0.531 g, 2.41 mmol) and anhydrous pyridine (5 mL). A 2M solution of dimethylamine in THF (5 mL, 10.0 mmol) was added dropwise, and the reaction mixture was stirred at rt under N2 for 6 h after which it was concentrated under vacuum. The crude residue was partitioned between EtOAc and water. The layers were separated, and the organic phase was washed 3× with water, then treated with brine, dried (Na2SO4), filtered and concentrated to afford 5-Bromo-N,N-dimethyl-nicotinamide as a brown oil (0.4951 g, 89%). MS: m/z 229/231 [MH+].
Quantity
0.531 g
Type
reactant
Reaction Step One
Quantity
5 mL
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solvent
Reaction Step One
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solution
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5 mL
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